Dronedarone N-Oxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

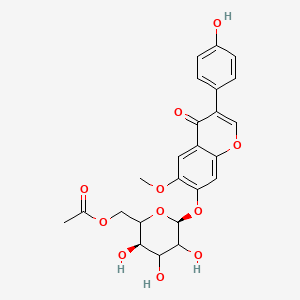

Structure

3D Structure

Properties

Molecular Formula |

C24H24O11 |

|---|---|

Molecular Weight |

488.4 g/mol |

IUPAC Name |

[(3R,6S)-3,4,5-trihydroxy-6-[3-(4-hydroxyphenyl)-6-methoxy-4-oxochromen-7-yl]oxyoxan-2-yl]methyl acetate |

InChI |

InChI=1S/C24H24O11/c1-11(25)32-10-19-21(28)22(29)23(30)24(35-19)34-18-8-16-14(7-17(18)31-2)20(27)15(9-33-16)12-3-5-13(26)6-4-12/h3-9,19,21-24,26,28-30H,10H2,1-2H3/t19?,21-,22?,23?,24+/m0/s1 |

InChI Key |

DUBPGEJGGVZKDD-AEOOGKAESA-N |

Isomeric SMILES |

CC(=O)OCC1[C@@H](C(C([C@@H](O1)OC2=C(C=C3C(=C2)OC=C(C3=O)C4=CC=C(C=C4)O)OC)O)O)O |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2=C(C=C3C(=C2)OC=C(C3=O)C4=CC=C(C=C4)O)OC)O)O)O |

Origin of Product |

United States |

Contextualization Within Dronedarone Metabolism and Degradation Studies

The biotransformation of dronedarone (B1670951) is extensive and complex, primarily occurring in the liver. The major metabolic pathways are mediated by the cytochrome P450 (CYP) enzyme system, with CYP3A4 playing a predominant role. nih.govsanofi.us These pathways primarily involve N-debutylation, leading to the formation of an active metabolite (N-debutyl metabolite), and oxidative deamination to form an inactive propanoic acid metabolite. sanofi.usmedscape.com Direct oxidation of the dronedarone molecule is also a recognized metabolic route. sanofi.usmedscape.com

It is within this context of oxidative metabolism that Dronedarone N-Oxide is formed. N-oxidation is a common metabolic reaction for tertiary amine-containing drugs. While the primary focus of dronedarone metabolism studies has been on the N-debutyl metabolite due to its pharmacological activity, the formation of this compound is a recognized, albeit less extensively characterized, pathway. drugbank.com

In degradation studies, which are crucial for ensuring drug stability and safety, dronedarone has been subjected to various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. nih.gov While significant degradation is observed under certain conditions like acid and oxidative stress, the specific and consistent formation of this compound as a major degradation product across all stress conditions is not prominently reported in broad forced degradation studies. nih.govresearchgate.netscirp.org However, its identity as a transformation product under specific environmental conditions has been confirmed. globalresearchonline.net

Significance As a Key Transformation Product or Impurity in Drug Development

As a transformation product or impurity, Dronedarone (B1670951) N-Oxide is of interest in the manufacturing and storage of the drug substance and product. globalresearchonline.net The presence of impurities can impact the safety and efficacy of a pharmaceutical product. Regulatory agencies require the identification and characterization of impurities above certain thresholds. Therefore, having well-characterized reference standards for potential impurities like Dronedarone N-Oxide is crucial for analytical method development, validation, and quality control throughout the drug development process.

One study specifically identified this compound as a predominant transformation product of dronedarone in an environmental context, using high-resolution mass spectrometry to confirm its structure. globalresearchonline.net The mass difference between the protonated molecular ions of dronedarone and the transformation product indicated an oxidative modification, leading to the proposal of the N-oxide structure. globalresearchonline.net This highlights the importance of monitoring for such transformation products not only from a manufacturing perspective but also in terms of environmental fate.

Overview of Current Research Trends and Foundational Gaps in Dronedarone N Oxide Investigations

Stress-Induced Degradation Routes Yielding this compound

The inherent stability of a drug is a critical factor, and studies are conducted under stressed conditions as per the International Council for Harmonisation (ICH) guidelines to understand its degradation pathways. scirp.orgoup.com Dronedarone has been subjected to various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress, to identify its degradation products. scirp.orgscirp.orgnih.gov While some studies report stability under certain conditions, others show significant degradation leading to the formation of impurities, including this compound. scirp.orgoup.com

Peroxidative Degradation of Dronedarone

Oxidative stress is a key pathway for the formation of this compound. researchgate.net Studies involving the exposure of Dronedarone to hydrogen peroxide (H₂O₂) have demonstrated significant degradation. appconnect.inscirp.org The mechanism is believed to involve the oxidation of the tertiary amine group on the Dronedarone molecule. researchgate.net This can occur through processes involving singlet oxygen or free radical mechanisms. researchgate.net In some studies, significant degradation of Dronedarone was observed when subjected to 5% H₂O₂. scirp.org Another study reported 9% and 10.58% degradation under oxidative stress at 60°C for 3 hours. appconnect.in

The formation of the N-oxide is a plausible outcome of peroxide-assisted reactions. researchgate.net High-resolution mass spectrometry has been used to identify the N-oxide as a major transformation product, showing a mass difference of 15.9958 Da corresponding to an oxygen atom addition. globalresearchonline.net

| Stress Condition | Reagent | Duration | Temperature | Degradation (%) | Reference |

| Oxidative | 5% H₂O₂ | 12 h | Ambient | Significant | scirp.org |

| Oxidative | 30% H₂O₂ | 3 h | 60°C | 9% and 10.58% | appconnect.in |

Photolytic Conversion Pathways

Exposure to light can also induce the formation of this compound. researchgate.net The mechanism under photolytic conditions can involve the conversion of ground state (triplet) molecular oxygen to a more reactive singlet oxygen species. researchgate.net This singlet oxygen can then participate in the oxidation of the Dronedarone molecule. researchgate.net A series of one-electron reductions can lead to the formation of a superoxide (B77818) anion radical and subsequently hydrogen peroxide, which facilitates the oxidation. researchgate.net

However, the extent of photolytic degradation appears to be variable. Some studies have reported that Dronedarone remains stable under photolytic conditions, while others have observed significant degradation under alkaline photolytic conditions. oup.comnih.gov One study noted that achieving a 5-10% degradation range was difficult even with prolonged exposure to light. appconnect.in In contrast, another study identified degradation products under photolytic stress. scirp.org

Thermal Stress-Induced Formation

Thermal stress, or exposure to high temperatures, is another factor that can contribute to the degradation of Dronedarone, potentially leading to the formation of this compound. While some studies have found Dronedarone to be stable under thermal stress at 105°C, others have noted degradation under different thermal conditions. scirp.orgoup.comnih.gov Thermal degradation generally involves the breakdown of molecules at elevated temperatures. precisionlubrication.com Although direct evidence from the provided search results explicitly detailing the thermal formation of this compound is limited, the general principles of thermal degradation suggest that it could contribute to oxidative pathways, especially in the presence of oxygen. precisionlubrication.com

| Stress Condition | Temperature | Duration | Observation | Reference |

| Thermal | 105°C | 10 days | Stable | scirp.orgoup.com |

| Thermal | Not Specified | Not Specified | Stable | nih.gov |

Influence of Acid/Base Hydrolysis on Oxidation Processes

The stability of Dronedarone under hydrolytic conditions is influenced by pH. Significant degradation has been observed under both acidic and basic conditions. scirp.orgoup.com For instance, degradation was noted after 24 hours at 70°C in both 4 N HCl and 0.1 N NaOH. oup.com Another study reported significant degradation with concentrated HCl and 5 M NaOH over 12 hours. scirp.org

While hydrolysis itself is the primary degradation pathway under these conditions, the resulting chemical environment can potentially influence oxidative processes. The formation of this compound has been proposed to occur under hydrolytic conditions, suggesting a potential interplay between hydrolysis and oxidation. researchgate.net One study specifically mentioned significant degradation under alkaline hydrolytic conditions, which could create an environment conducive to oxidation. nih.gov However, other studies have reported stability under neutral hydrolytic conditions. nih.gov

| Hydrolysis Condition | Reagent | Duration | Temperature | Observation | Reference |

| Acid | Conc. HCl | 12 h | Not Specified | Significant Degradation | scirp.org |

| Base | 5 M NaOH | 12 h | Not Specified | Significant Degradation | scirp.org |

| Acid | 4 N HCl | 24 h | 70°C | Significant Degradation | oup.com |

| Base | 0.1 N NaOH | 24 h | 70°C | Significant Degradation | oup.com |

| Alkaline | Not Specified | Not Specified | Not Specified | Significant Degradation | nih.gov |

| Neutral | Not Specified | Not Specified | Not Specified | Stable | nih.gov |

Chromatographic Separation Techniques

Chromatographic methods are fundamental in isolating this compound from its parent compound and other related substances. High-Performance Liquid Chromatography (HPLC) and its advanced variations are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a cornerstone for the analysis of dronedarone and its byproducts, including the N-oxide derivative. The development of stability-indicating methods is particularly important to ensure that all degradation products and impurities can be effectively separated and quantified. appconnect.inderpharmachemica.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely employed technique for the separation and quantification of dronedarone and its related compounds. saspublishers.com The development of these methods involves a systematic optimization of various parameters to achieve adequate separation of all components.

Forced degradation studies are integral to the development of stability-indicating RP-HPLC methods. Dronedarone is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products, including this compound. scirp.orgjapsonline.com Significant degradation is often observed under oxidative conditions, leading to the formation of the N-oxide. appconnect.inscirp.org

Method validation is performed according to the International Conference on Harmonization (ICH) guidelines to ensure the method is specific, linear, accurate, precise, and robust. nih.govnih.gov Specificity is demonstrated by the ability of the method to resolve the main drug peak from all impurities and degradation products. derpharmachemica.comnih.gov

The following table summarizes typical parameters for a validated RP-HPLC method for dronedarone and its impurities:

| Parameter | Typical Value/Range | Source |

| Column | C8 or C18 (e.g., Waters Symmetry C8, Ascentis® Express C18) | scirp.orgnih.gov |

| Mobile Phase | Gradient or isocratic elution with a mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., methanol, acetonitrile). | appconnect.innih.gov |

| pH of Mobile Phase | Acidic (e.g., pH 2.5-3.6) | appconnect.innih.gov |

| Flow Rate | 1.0 - 1.2 mL/min | appconnect.inscirp.org |

| Detection Wavelength | 220 nm or 290 nm | scirp.orgnih.gov |

| Linearity (r²) | >0.999 | derpharmachemica.comnih.gov |

| Accuracy (% Recovery) | 99.2% - 100.5% | nih.gov |

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and shorter analysis times. oup.comceon.rs These benefits are attributed to the use of columns with smaller particle sizes (typically sub-2 µm). oup.com

A validated stability-indicating UPLC method has been developed for the determination of dronedarone and its related substances. nih.govoup.com This method allows for the separation of dronedarone from its potential impurities and degradation products, including this compound, in a short run time. oup.com The use of a photodiode array (PDA) detector allows for the monitoring of eluted compounds at multiple wavelengths, enhancing the specificity of the method. oup.com

Key parameters of a developed UPLC method are outlined below:

| Parameter | Typical Value/Range | Source |

| Column | Acquity UPLC BEH C8, 1.7 µm | oup.com |

| Mobile Phase | Gradient elution with potassium hydrogen phosphate buffer and acetonitrile. | oup.com |

| Flow Rate | 0.5 mL/min | oup.com |

| Column Temperature | 40°C | oup.com |

| Detection Wavelength | 288 nm | oup.com |

| Run Time | 10.0 min | oup.com |

Mixed-Mode Chromatography (MMC) is an advanced separation technique that utilizes a stationary phase with multiple interaction modes, such as reversed-phase and ion-exchange. thermofisher.com This dual functionality provides unique selectivity, which is particularly advantageous for separating complex mixtures of compounds with varying polarities and charges, like dronedarone and its impurities. researchgate.net MMC can effectively retain and separate polar and charged analytes that are often difficult to analyze using traditional RP-HPLC alone. chromatographytoday.com By adjusting mobile phase conditions like pH and buffer concentration, specific interactions can be promoted to achieve optimal separation. researchgate.netmdpi.com This technique is valuable for the isolation of impurities like this compound for further characterization. researchgate.net

Application of Ultra-High Performance Liquid Chromatography (UHPLC)

High-Resolution Spectrometric Characterization

High-resolution mass spectrometry (HRMS) is a powerful tool for the structural elucidation of unknown compounds like this compound. nih.govglobalresearchonline.net When coupled with liquid chromatography (LC-HRMS), it allows for the separation of the N-oxide from other components, followed by accurate mass measurement. nih.govglobalresearchonline.net

In a study on the environmental transformation of dronedarone, a major transformation product was identified as this compound. globalresearchonline.net The analysis was performed using an Orbitrap mass spectrometer, which provided high-resolution mass data. globalresearchonline.net The protonated molecular ion of the transformation product was observed at an exact mass of 573.3027 Th. globalresearchonline.net The mass difference of 15.9958 Da between this product and the parent dronedarone molecule strongly indicated the addition of an oxygen atom, consistent with the formation of an N-oxide. globalresearchonline.net

Tandem mass spectrometry (MS/MS) experiments were conducted to further confirm the structure. globalresearchonline.net The fragmentation pattern of the N-oxide was compared to that of dronedarone, providing further evidence for the proposed structure. globalresearchonline.net Computational methods, such as Density Functional Theory (DFT) calculations, can also be used to predict the most likely site of oxidation on the dronedarone molecule, supporting the experimental findings. globalresearchonline.net

The following table summarizes the mass spectrometric data for Dronedarone and this compound:

| Compound | Protonated Exact Mass (m/z) | Key Fragmentation Ions (m/z) | Source |

| Dronedarone | 557.3069 | 294.0806 | globalresearchonline.net |

| This compound | 573.3027 | Varies from parent compound | globalresearchonline.net |

Nuclear Magnetic Resonance (NMR) spectroscopy is another essential technique for the definitive structural characterization of impurities. scirp.orgacs.org Although direct NMR data for this compound is not extensively published, the characterization of other dronedarone-related impurities often involves a combination of NMR (¹H and ¹³C), IR, and mass spectrometry to confirm their structures. scirp.orgacs.org

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) for Molecular Ion Confirmation

Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is a cornerstone technique for confirming the molecular identity of this compound. This method provides highly accurate mass measurements, which are crucial for determining the elemental composition of the molecule.

In studies of Dronedarone's transformation products, an unknown peak was detected and designated as a potential metabolite. globalresearchonline.net The use of an Orbitrap mass spectrometer yielded a high-resolution mass spectrum for its protonated molecular ion [M+H]⁺. globalresearchonline.net The mass difference of approximately 16 Da between the parent drug, Dronedarone, and the metabolite strongly indicated an oxidation reaction, with the most probable structure being the N-oxide. globalresearchonline.net The formation of the N-oxide of a drug can occur through mechanisms involving singlet oxygen and free radicals. researchgate.net The high mass accuracy of HRMS, typically within 5 ppm, allows for the confident assignment of the molecular formula. semanticscholar.org

Table 1: LC-HRMS Data for Molecular Ion Confirmation of this compound

| Compound | Chemical Formula | Theoretical [M+H]⁺ (m/z) | Measured [M+H]⁺ (m/z) | Mass Difference from Dronedarone (Da) |

|---|---|---|---|---|

| Dronedarone | C₃₁H₄₅N₂O₅S⁺ | 557.3098 | - | - |

Data synthesized from literature findings. globalresearchonline.net

Tandem Mass Spectrometry (MS/MS or MSn) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS or MSⁿ) is employed to further confirm the proposed structure by studying the fragmentation patterns of the selected precursor ion. nationalmaglab.org In this technique, the protonated molecular ion of this compound is isolated and subjected to collision-induced dissociation (CID) to generate product ions. The resulting fragmentation pathway provides a structural fingerprint of the molecule.

For this compound, the MS/MS spectrum shows characteristic product ions that help pinpoint the site of oxidation. A key fragmentation observed is the neutral loss of N-butyl-N-(3-phenoxypropyl)butan-1-amine, leading to a product ion at an m/z of 294.0806. globalresearchonline.net The complete fragmentation pathway of the parent drug is first established, and this knowledge is then applied to characterize its degradation products and metabolites. nih.gov By comparing the fragmentation patterns of Dronedarone and this compound, analysts can confirm that the modification occurred at the tertiary amine group. globalresearchonline.net

Table 2: Key MS/MS Fragments for this compound

| Precursor Ion [M+H]⁺ (m/z) | Key Product Ion (m/z) | Neutral Loss | Significance |

|---|

Data derived from published fragmentation analysis. globalresearchonline.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive analytical technique for the complete and unambiguous structural assignment of organic molecules. msu.eduuni-halle.de While mass spectrometry can provide the molecular formula and key structural fragments, NMR provides detailed information about the connectivity of atoms through the carbon-hydrogen framework. msu.edu Techniques such as ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR (e.g., COSY, HSQC, HMBC) are used for this purpose.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. savemyexams.comstudymind.co.uk An IR spectrum provides a molecular fingerprint that can be used for structural confirmation. copbela.org

While a specific IR spectrum for isolated this compound is not commonly available in the literature, the expected characteristic absorption bands can be inferred. The most significant change in the IR spectrum of this compound compared to Dronedarone would be the appearance of a band corresponding to the N-O stretching vibration. For tertiary amine N-oxides, this band typically appears in the 970–950 cm⁻¹ region. semanticscholar.org Other key functional groups from the parent molecule would also be present.

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) |

|---|---|---|

| N-Oxide | N-O stretch | 970 - 950 |

| Sulfonamide | S=O stretch | 1360 - 1330 and 1180 - 1160 |

| Ketone | C=O stretch | 1680 - 1660 |

| Aromatic Ether | C-O stretch | 1270 - 1230 (asymmetric) & 1050 - 1010 (symmetric) |

| Aromatic Ring | C=C stretch | 1600 - 1450 |

Data based on established IR group frequencies. copbela.orgvscht.cz

Integrated Hyphenated Analytical Techniques

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures, such as those resulting from drug degradation studies. biomedres.us

LC-UV/PDA and LC-MS/TOF for Comprehensive Degradant Analysis

The combination of Liquid Chromatography with a UV/Photodiode Array (PDA) detector and a Mass Spectrometry/Time of Flight (MS/TOF) detector provides a comprehensive platform for analyzing degradation products. researchgate.net Forced degradation studies on Dronedarone under various stress conditions (e.g., acidic, alkaline, oxidative, photolytic) lead to the formation of several degradants, including this compound. researchgate.netnih.gov

A stability-indicating HPLC method with a UV/PDA detector is first developed to separate the parent drug from its degradation products. researchgate.net The PDA detector provides spectral information across a range of wavelengths, aiding in peak purity assessment and preliminary identification. researchgate.net For structural characterization, the eluent from the LC is directed to an MS/TOF detector. nih.gov The TOF analyzer provides high-resolution, accurate mass data for the degradation products, allowing for the determination of their elemental compositions and proposed structures, which are then confirmed using MSⁿ studies. researchgate.netnih.gov This integrated approach was successfully used to identify six degradation products of Dronedarone, one of which was the N-oxide formed under photolytic and hydrolytic conditions. researchgate.net

Coupling GC with Mass Spectrometry (GC/MS, GC/FIC) for Impurity Profiling

Gas Chromatography coupled with Mass Spectrometry (GC/MS) is a standard technique for the impurity profiling of pharmaceuticals, particularly for identifying and quantifying residual solvents and volatile organic impurities. ijrps.comresolvemass.ca The sample is vaporized and separated based on volatility in the GC column before being detected by the mass spectrometer. resolvemass.ca A Flame Ionization Detector (FID) can also be used for quantification. ijrps.com

Method Validation Parameters for this compound Quantification

The validation of analytical methods for quantifying this compound ensures the reliability of the data generated. This involves a series of tests to confirm the performance characteristics of the method. While specific validation data for this compound is not extensively published in the public domain, the principles of method validation are universal. The following sections describe the necessary parameters, drawing on established practices for the analysis of dronedarone and its related compounds.

Linearity is the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte. A series of solutions of this compound at different concentrations would be prepared and analyzed. The response (e.g., peak area in a chromatogram) is then plotted against the concentration, and a linear regression analysis is performed. The correlation coefficient (r²) is a key indicator of linearity, with a value close to 1.000 indicating a strong linear relationship.

For instance, in the analysis of the parent compound, Dronedarone Hydrochloride, a typical calibration range might be established from 20 to 80 µg/mL, which has demonstrated a correlation coefficient (r²) of 0.999. nih.gov Another study on dronedarone and its active metabolite, debutyldronedarone, in human plasma established a linear range from 0.200 to 200 ng/mL for each analyte. researchgate.netnih.gov For this compound, a similar range would be determined based on its expected concentration levels as an impurity.

Table 1: Representative Linearity Data for an Analytical Method

| Parameter | Value |

|---|---|

| Analyte | This compound |

| Calibration Range | Typically established based on expected impurity levels (e.g., LOQ to 150% of specification limit) |

| Correlation Coefficient (r²) | > 0.99 |

| Regression Equation | y = mx + c (where y is the response, x is the concentration, m is the slope, and c is the intercept) |

This table represents typical parameters for linearity assessment; specific values for this compound quantification require dedicated experimental studies.

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These are crucial parameters for impurity analysis, as they define the lower limits of the method's capability.

For related compounds of Dronedarone Hydrochloride, an LOD of 0.1 µg/mL and an LOQ of 0.3 µg/mL have been reported for a high-performance liquid chromatography (HPLC) method. nih.gov In a more sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for dronedarone and its metabolite in plasma, a lower limit of quantification of 0.200 ng/mL was achieved. researchgate.netnih.gov The LOD and LOQ for this compound would be established using methods such as the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or based on the standard deviation of the response and the slope of the calibration curve.

Table 2: Illustrative LOD and LOQ Values for an Impurity Quantification Method

| Parameter | Method | Typical Value |

|---|---|---|

| Limit of Detection (LOD) | HPLC-UV | e.g., 0.05 µg/mL |

| Limit of Quantitation (LOQ) | HPLC-UV | e.g., 0.15 µg/mL |

| Limit of Quantitation (LOQ) | LC-MS/MS | e.g., 0.2 ng/mL |

This table provides illustrative values based on methods for related substances; actual values for this compound would be determined experimentally.

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered is calculated.

For a method analyzing Dronedarone Hydrochloride, accuracy was reported to be between 99.2% and 100.5%. nih.gov In a study quantifying dronedarone and debutyldronedarone, intra- and inter-day precision were lower than 7.2% RSD, and accuracy was within ±5.1% in terms of relative error. researchgate.netnih.gov For this compound, precision would be assessed at different levels: repeatability (intra-day), intermediate precision (inter-day, different analysts or equipment), and reproducibility (between laboratories).

Table 3: Representative Precision and Accuracy Data

| Parameter | Acceptance Criteria |

|---|---|

| Precision (RSD) | |

| Repeatability | Typically < 2% |

| Intermediate Precision | Typically < 5% |

| Accuracy (% Recovery) | |

| At LOQ Level | 70-130% |

| At Higher Concentrations | 80-120% |

This table outlines common acceptance criteria for precision and accuracy in pharmaceutical analysis.

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. In the context of this compound, the analytical method must be able to distinguish it from the parent compound, Dronedarone, and other potential impurities like N-debutyl-dronedarone. researchgate.net

This is typically achieved using chromatographic techniques like HPLC, where the separation of all relevant compounds is demonstrated. The resolution between adjacent peaks is a key measure of specificity. A resolution value of greater than 1.5 is generally considered adequate for baseline separation. Forced degradation studies are also performed, where the drug substance is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. The method is then used to demonstrate that the this compound peak is free from interference from any co-eluting degradation products. nih.govresearchgate.net

Impurity Profiling and Control Strategies for Dronedarone N Oxide

Identification and Classification of Dronedarone (B1670951) N-Oxide within Comprehensive Impurity Profiles

Dronedarone N-Oxide is identified as a significant degradation and process-related impurity of Dronedarone. veeprho.comresearchgate.net It is chemically known as N-[2-n-Butyl-3-[4-[3-(di-n-butylamino) propoxy]benzoyl] benzofuran-5-yl]methanesulfonamid-N-oxide. The formation of N-oxide impurities can occur through oxidative degradation when the drug substance is exposed to light, heat, or oxygen. veeprho.comdrug-dev.com In the context of Dronedarone, this impurity is one of several that must be monitored to ensure the quality and stability of the final drug product. veeprho.comijrps.com

Impurity profiling studies for Dronedarone utilize various analytical techniques to detect and identify substances like this compound. researchgate.netijrps.com These studies are crucial for understanding the degradation pathways of the active pharmaceutical ingredient (API). researchgate.net Forced degradation studies, which involve subjecting Dronedarone to stress conditions such as acid/base hydrolysis, oxidation, photolysis, and thermal stress, are instrumental in identifying potential degradation products, including the N-oxide form. ijrps.comresearchgate.net Significant degradation of Dronedarone has been observed under oxidative stress, which is a key condition for the formation of N-oxide impurities. researchgate.net

The classification of this compound falls under degradation impurities, and it can also be considered a process-related impurity if oxidative conditions are present during synthesis. veeprho.comsmolecule.com Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), mandate the identification and control of such impurities to ensure the safety and efficacy of the pharmaceutical product. veeprho.comijrps.com

A study involving the liquid chromatography-mass spectrometry (LC-MS) analysis of Dronedarone validation batches revealed the presence of several impurities, underscoring the importance of comprehensive impurity profiling. conicet.gov.ar While this particular study focused on other impurities, it highlights the methodologies used to detect compounds like this compound. conicet.gov.ar

Quantitative Analytical Methodologies for this compound in Dronedarone Bulk Substances and Formulations

The quantification of this compound and other related substances in Dronedarone bulk drug and pharmaceutical formulations is primarily achieved using stability-indicating high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) methods. ijrps.comresearchgate.net These methods are developed and validated to be specific, accurate, precise, and robust, ensuring reliable determination of impurity levels. researchgate.net

A key aspect of these analytical methods is their ability to separate the main API peak from the peaks of various impurities, including this compound. researchgate.net For instance, a validated stability-indicating HPLC method was developed to separate Dronedarone from its process-related impurities, with a resolution greater than 2.0 between all peaks. researchgate.net

Key parameters for a typical validated HPLC method for Dronedarone and its impurities:

| Parameter | Details | Reference |

|---|---|---|

| Stationary Phase | C8 or C18 column | researchgate.netderpharmachemica.com |

| Mobile Phase | A gradient mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile) | researchgate.netderpharmachemica.com |

| Detection Wavelength | Typically around 288 nm or 290 nm | researchgate.netderpharmachemica.com |

| Linearity (Correlation Coefficient) | r > 0.999 for Dronedarone and its impurities | researchgate.net |

| Accuracy (% Recovery) | Mass balance close to 99.6% in stress samples | researchgate.net |

Forced degradation studies are integral to the validation of these quantitative methods, demonstrating their stability-indicating nature. researchgate.net In these studies, Dronedarone is subjected to various stress conditions to generate degradation products. The analytical method must then be able to accurately quantify the remaining Dronedarone and the newly formed impurities. researchgate.net

Liquid chromatography coupled with mass spectrometry (LC-MS) is another powerful technique used for both the identification and quantification of impurities like this compound. researchgate.netnih.gov LC-MS provides structural information that aids in the definitive identification of the impurity, which is then followed by quantitative analysis, often using a reference standard of the impurity. researchgate.net

Development and Utilization of this compound as a Reference Standard for Analytical Applications

The availability of a well-characterized reference standard for this compound is essential for its accurate identification and quantification in analytical testing. axios-research.comdrjcrbio.comdrjcrbio.com This reference standard is used in various applications, including:

Analytical Method Development and Validation: The reference standard is used to spike samples to confirm the specificity and accuracy of the analytical method. synzeal.com

Quality Control (QC) Testing: It serves as a comparator in routine QC analysis of Dronedarone bulk substance and finished product batches to ensure that the level of this impurity is within the specified limits. axios-research.comsynzeal.com

Traceability: The reference standard provides traceability to pharmacopeial standards (e.g., USP or EP), ensuring consistency and reliability of analytical results across different laboratories. axios-research.com

The development of a reference standard involves the synthesis or isolation of the impurity, followed by extensive characterization to confirm its identity and purity. nih.gov Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are used for structural elucidation. researchgate.net The purity is typically determined by HPLC.

Once characterized, the this compound reference standard is used to prepare standard solutions of known concentrations for calibrating analytical instruments and for calculating the amount of this impurity in test samples. researchgate.net

Theoretical and Computational Investigations of Dronedarone N Oxide

Quantum Chemical Calculations Applied to Dronedarone (B1670951) N-Oxide

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. nih.govmdpi.com These methods can be applied to metabolites like Dronedarone N-Oxide to understand their intrinsic properties.

Density Functional Theory (DFT) Studies on Molecular Energies and Stability of this compound

Density Functional Theory (DFT) is a computational method used to study the electronic structure of many-body systems. nmas.org It is instrumental in predicting the molecular energies and stability of pharmaceutical compounds and their metabolites. nih.gov For this compound, DFT calculations can elucidate various quantum chemical parameters that are key to understanding its reactivity and stability. nih.gov These calculations can determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the difference of which (the HOMO-LUMO gap) is a critical indicator of molecular stability. nih.govuniv-tlemcen.dz

Table 1: Typical Quantum Chemical Parameters Investigated via DFT

| Parameter | Description | Significance in Drug Metabolism & Stability |

|---|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | Energy of the outermost electron-filled orbital. | Indicates the molecule's ability to donate electrons; related to its susceptibility to electrophilic attack. |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Energy of the first empty electron orbital. | Indicates the molecule's ability to accept electrons; related to its reactivity with nucleophiles. |

| ΔE (HOMO-LUMO Gap) | The energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO). | A larger gap suggests higher kinetic stability and lower chemical reactivity. nih.gov |

| Ionization Potential (IP) | The minimum energy required to remove an electron from a molecule. | Relates to the molecule's tendency to be oxidized. |

| Electron Affinity (EA) | The energy released when an electron is added to a molecule. | Relates to the molecule's tendency to be reduced. |

| Global Hardness (η) | Resistance of the chemical potential to change in the number of electrons. | A measure of the molecule's resistance to deformation or change in its electron distribution. |

Computational Prediction of Transformation Products and Reaction Energetics

Computational methods are crucial in predicting the potential transformation products of a parent drug molecule like dronedarone. Stress degradation studies, which are often guided by computational predictions, have identified several key transformation pathways for dronedarone. researchgate.netscirp.org The formation of this compound is one such transformation, proposed to occur through oxidation. researchgate.net Other significant degradation reactions include N-dealkylation and hydroxylation. researchgate.net

The major metabolic pathway for dronedarone involves N-debutylation to form its main active metabolite, followed by further oxidation. europa.eufda.gov While detailed reaction energetics for the formation of each specific impurity like the N-oxide are not always published, computational models can predict the relative likelihood of different metabolic or degradation pathways by calculating the activation energies. acs.org For instance, DFT calculations can predict the most likely sites of metabolism by identifying the positions most susceptible to chemical attack. nih.govacs.org

Table 2: Computationally Predicted and Experimentally Identified Transformation Products of Dronedarone

| Transformation Product/Impurity | Type of Reaction | Notes |

|---|---|---|

| This compound | N-Oxidation | A metabolite formed through the oxidation of the tertiary dibutylamino group. researchgate.netmdpi.com |

| N-Desbutyl Dronedarone (NDBD) | N-Dealkylation | The main circulating active metabolite of dronedarone. europa.eufda.govnih.gov |

| Hydroxylated Products | Hydroxylation | Peroxide-assisted hydroxylation has been proposed as a degradation pathway. researchgate.net |

| Propanoic Acid Metabolite | Oxidative Deamination | An inactive metabolite formed from the N-desbutyl metabolite. europa.eufda.gov |

In Silico Modeling of Oxidative Transformation Mechanisms for this compound

In silico modeling provides mechanistic insights into how this compound and other metabolites are formed. The formation of the N-oxide from the parent drug is proposed to occur via oxidation, potentially involving mechanisms with singlet oxygen and free radicals. researchgate.net This type of transformation is common for tertiary amines. mdpi.com

Dronedarone is primarily metabolized by the cytochrome P450 enzyme CYP3A4. europa.eufda.goveuropa.eu Computational models like molecular dynamics (MD) simulations and docking can be used to study the interaction of dronedarone with the active site of these enzymes. mdpi.com Such models can help visualize how the substrate binds and which parts of the molecule are positioned for oxidative attack, leading to products like N-Desbutyl Dronedarone and subsequently other oxidized forms. researchgate.net While tertiary alkylamino moieties can be metabolized by CYP450 through N-dealkylation, they are also subject to N-oxidation by Flavin-containing monooxygenases (FMO) to yield N-oxide products. mdpi.com

Computational Approaches in Impurity Prediction and Structural Characterization

Computational tools are indispensable in modern pharmaceutical development for predicting and managing impurities. ceon.rs For this compound, these approaches can be used to predict its formation as a potential impurity during synthesis or as a degradation product during storage. researchgate.net

In silico methods are applied in two main areas: predicting the presence of potential impurities and aiding in their structural characterization. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can be used to predict the likelihood of a compound being, for instance, a genotoxic impurity based on its chemical structure. immunocure.uslhasalimited.orgfrontiersin.org The ICH M7 guideline recommends using two complementary QSAR prediction methods (one expert rule-based and one statistical-based) to assess the mutagenic potential of drug impurities. nih.govlhasalimited.org This allows for early identification of potentially hazardous impurities, guiding process chemistry to minimize their formation. openreview.net

Table 3: Computational Approaches in Impurity Prediction and Characterization

| Computational Approach | Application | Example for this compound |

|---|---|---|

| (Q)SAR Models (e.g., Derek Nexus, Sarah Nexus) | Prediction of toxicological endpoints (e.g., mutagenicity, carcinogenicity). immunocure.uslhasalimited.org | Assessing the potential genotoxicity of this compound as an impurity based on its chemical structure. acs.org |

| Forced Degradation Pathway Prediction | Predicting likely degradation products under stress conditions (heat, light, acid, base, oxidation). researchgate.net | Predicting the formation of this compound under oxidative stress. researchgate.net |

| Mass Spectrometry Fragmentation Prediction | Simulating the fragmentation patterns of a molecule to help interpret experimental MS data. | Matching experimental MS/TOF fragmentation data with predicted fragments for this compound to confirm its structure. nih.gov |

| Molecular Docking and MD Simulations | Modeling the interaction between a drug/metabolite and a biological target (e.g., enzyme). mdpi.com | Simulating the binding of dronedarone in the CYP3A4 active site to understand the mechanism leading to its oxidative metabolites. |

| PBPK Modeling | Simulating the absorption, distribution, metabolism, and excretion (ADME) of a drug and its metabolites. nih.gov | Developing a PBPK model for dronedarone and its metabolites (like NDBD) to predict drug-drug interactions. researchgate.netnih.gov |

Stability and Degradation Kinetics of Dronedarone N Oxide

Characterization of Dronedarone (B1670951) N-Oxide as a Degradation Product in Stress Studies

Forced degradation studies are essential for identifying potential degradation products like Dronedarone N-Oxide and developing stability-indicating analytical methods. These studies involve exposing the active pharmaceutical ingredient (API), Dronedarone Hydrochloride, to a range of harsh conditions, including acid and base hydrolysis, oxidation, heat, and photolysis, as stipulated by the International Conference on Harmonization (ICH) guidelines. scirp.orgappconnect.in

Research indicates that Dronedarone is particularly susceptible to degradation under oxidative, acid, and alkaline stress. scirp.orgresearchgate.net this compound (DNO) has been specifically identified as a degradation product formed under oxidative and basic (alkaline) conditions. ceon.rs In one study, degradation in a basic environment led to the formation of DNO, N-debutyl-dronedarone (DBD), and two other unidentified degradation products (DP I and DP II). ceon.rs The identification of this compound in these stressed samples was confirmed by comparing its chromatographic retention time and UV spectra with that of a prepared DNO reference standard. ceon.rs

Oxidative stress, typically induced using hydrogen peroxide (H₂O₂), is a key condition for the formation of this compound. veeprho.comappconnect.in Studies have shown that significant degradation of Dronedarone occurs when it is treated with hydrogen peroxide. scirp.org One analysis identified a major degradation product at a relative retention time (RRT) of 1.39 in peroxide-stressed samples, which was then subjected to Liquid Chromatography-Mass Spectrometry (LC-MS) for structural elucidation. scirp.org The formation of the N-oxide is proposed to occur through oxidation involving singlet oxygen or free radical mechanisms. researchgate.net

The table below summarizes the conditions under which Dronedarone has been stressed and the resulting degradation, which can lead to the formation of this compound.

| Stress Condition | Reagent/Parameters | Observed Degradation of Dronedarone | Reference(s) |

| Acid Hydrolysis | 5 N HCl, 60-65°C, 3-4 hours | Significant degradation (~6-10%) | appconnect.inscirp.org |

| Alkaline Hydrolysis | 0.1 N - 5 M NaOH, 60°C, 3-12 hours | Significant degradation; formation of DNO, DBD, DP I, DP II | scirp.orgappconnect.inceon.rs |

| Oxidation | 5% - 30% H₂O₂, 60°C or RT | Extensive degradation; formation of N-oxide proposed | scirp.orgappconnect.inresearchgate.net |

| Photolysis | UV light | Prominent degradation (~7%) | scirp.org |

| Thermal Degradation | 105°C, 10 days | Stable | scirp.orgscirp.org |

Investigation of Degradation Pathways and Byproducts derived from this compound

The primary focus of degradation studies has been on elucidating the pathways leading to the formation of impurities from the parent drug, Dronedarone. The main metabolic and degradation pathways for Dronedarone include N-debutylation, oxidative deamination, and direct oxidation. fda.govdrugbank.comnih.gov The formation of this compound falls under the direct oxidation pathway. fda.gov This reaction specifically targets the tertiary amine of the dibutylamino group. researchgate.net

While the pathway to this compound from Dronedarone via oxidation is established, detailed investigations into the subsequent degradation pathways and byproducts derived from this compound itself are not extensively documented in the reviewed scientific literature. Current research has successfully identified and characterized the primary degradants originating from Dronedarone, but the secondary degradation of these products, such as this compound, remains a less explored area. Therefore, a complete degradation tree showing byproducts formed from the decomposition of this compound is not available.

Kinetic Studies on the Formation and Subsequent Degradation of this compound

Kinetic studies are crucial for understanding the rate at which a drug degrades and its degradation products form over time. Research into the degradation kinetics of Dronedarone has shown that its degradation in alkaline conditions follows a first-order reaction model. researchgate.net This implies that the rate of degradation is directly proportional to the concentration of Dronedarone.

Q & A

Q. What methodologies are employed to analyze Dronedarone N-Oxide's pharmacokinetics and stability in pharmaceutical formulations?

Liquid chromatography–mass spectrometry (LC-MS) and ultra-high-performance liquid chromatography (UHPLC) are validated for quantifying this compound and its degradation products. Stability-indicating methods must account for oxidative and hydrolytic degradation under stress conditions (e.g., acidic, basic, thermal). For example, UHPLC parameters such as gradient time, buffer molarity, and acetonitrile content in the mobile phase are optimized to resolve this compound from impurities like DBD (N-debutyl-dronedarone) and DP II .

Q. How does this compound’s electrophysiological profile compare to amiodarone in preclinical models?

Dronedarone shares amiodarone’s multichannel blocking properties (inhibition of potassium, sodium, and calcium currents) but lacks iodine, reducing thyroid toxicity. Preclinical studies use Langendorff-perfused hearts or patch-clamp assays on cardiomyocytes to evaluate action potential duration (APD) and arrhythmia suppression. Unlike amiodarone, dronedarone exhibits weaker β-oxidation inhibition, which may mitigate mitochondrial toxicity in hepatocytes .

Advanced Research Questions

Q. How should researchers address contradictions in mortality data between clinical trials (e.g., ATHENA vs. ANDROMEDA)?

The ANDROMEDA trial (NCT00543699) reported a 2.13-fold increased mortality in severe heart failure (HF) patients, driven by HF exacerbation, while ATHENA (NCT00174785) showed reduced cardiovascular hospitalization in atrial fibrillation (AF) patients without HF. Meta-analyses must stratify by patient subgroups (e.g., HF severity, AF type) and adjust for confounders like digoxin co-administration, which amplified mortality in the PALLAS trial (HR 2.35 for arrhythmic death with digoxin) .

Q. What experimental designs optimize ecological sustainability in chromatographic analysis of this compound?

Green chemistry metrics (Analytical Eco-Scale, AGREE, GAPI) evaluate methods based on solvent toxicity, energy use, and waste. For example, UHPLC with shorter run times (<6 min) and lower acetonitrile consumption achieves higher eco-scores than HPLC. Mobile phases using biodegradable buffers (e.g., ammonium acetate) further improve sustainability .

Q. How can in vitro models elucidate the mechanism of this compound-induced hepatotoxicity?

Primary human hepatocytes or HepG2 cells exposed to this compound (≥10 µM) show mitochondrial dysfunction via Seahorse XF assays, including reduced oxygen consumption rate (OCR) and ATP production. Comparative studies with amiodarone reveal weaker inhibition of fatty acid β-oxidation, suggesting distinct toxicity thresholds. Transcriptomic analysis identifies upregulated stress pathways (e.g., NRF2/KEAP1) .

Q. What statistical methods adjust for bias in dronedarone trials with high discontinuation rates?

In trials like ATHENA (30% discontinuation), time-to-event analyses using Cox proportional hazards models with competing risks (e.g., death vs. hospitalization) and sensitivity analyses (e.g., tipping-point method) assess robustness. Inverse probability weighting accounts for informative censoring due to adverse events .

Q. How do real-world studies reconcile divergent safety outcomes between RCTs and observational data?

The Swedish AF registry (N=300,000) found lower mortality with dronedarone vs. sotalol (HR 0.44), contrasting with RCTs showing neutral mortality. Confounding-by-indication adjustments (e.g., propensity score matching for comorbidities) and instrumental variable analysis mitigate channeling bias, where healthier patients receive dronedarone .

Methodological Recommendations

- Drug Interaction Studies : Use physiologically based pharmacokinetic (PBPK) modeling to predict this compound’s CYP3A4/P-gp interactions (e.g., with digoxin or warfarin). Validate with clinical samples using LC-MS/MS .

- Long-Term Safety Monitoring : Implement adaptive trial designs with periodic liver function tests (ALT >3× ULN triggers discontinuation) and centralized ECG monitoring for QT prolongation .

- Degradation Pathway Mapping : Forced degradation studies under ICH Q1A conditions (e.g., 40°C/75% RH) paired with high-resolution MS identify major degradation products for toxicological evaluation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.